(8-Fluoroquinolin-5-yl)methanol
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Overview
Description
(8-Fluoroquinolin-5-yl)methanol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Fluoroquinolin-5-yl)methanol typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of halogen atoms in quinoline with fluorine atoms. Cyclization and cycloaddition reactions are also employed to introduce the fluorine atom into the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. Techniques such as nucleophilic displacement of fluorine atoms and cross-coupling reactions are commonly used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (8-Fluoroquinolin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinoline aldehydes or ketones.
Reduction: The compound can be reduced to form different quinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline aldehydes, ketones, and various substituted quinoline derivatives .
Scientific Research Applications
(8-Fluoroquinolin-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities. It is a potential candidate for developing new drugs.
Mechanism of Action
The mechanism of action of (8-Fluoroquinolin-5-yl)methanol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By stabilizing the enzyme-DNA complex, it prevents the progression of the replication fork, leading to bacterial cell death .
Comparison with Similar Compounds
(5-Fluoroquinolin-8-yl)methanol: Another fluorinated quinoline derivative with similar properties and applications
6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids: Known for their antibacterial activity and used in the development of fluoroquinolone antibiotics.
Uniqueness: (8-Fluoroquinolin-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(8-fluoroquinolin-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-9-4-3-7(6-13)8-2-1-5-12-10(8)9/h1-5,13H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKJQGDJDGMYBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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